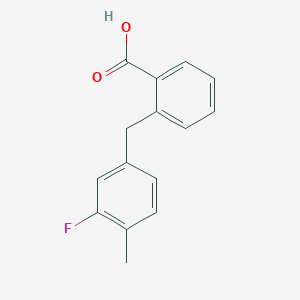

2-(3-Fluoro-4-methylbenzyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Fluoro-4-methylbenzyl)benzoic acid is a compound that can be associated with the field of organic chemistry, particularly in the context of fluorinated aromatic compounds. While the specific compound is not directly studied in the provided papers, insights can be drawn from related research on fluorobenzyl compounds and their derivatives. These compounds are of interest due to their potential applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

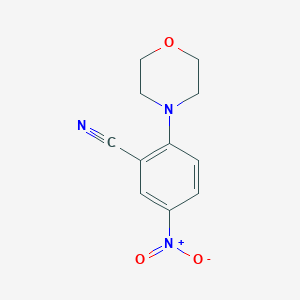

The synthesis of related fluorobenzyl compounds involves the use of fluorobenzyl iodides or alcohols as key intermediates. For instance, the synthesis of 3-amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, a fluorobenzyl analogue of DASB, utilizes p-[18F]fluorobenzyl iodide as a prosthetic group, indicating that halogenated intermediates are crucial in the synthesis of such compounds . This suggests that similar strategies could be employed for the synthesis of 2-(3-Fluoro-4-methylbenzyl)benzoic acid, potentially involving halogenated intermediates or direct fluorination techniques.

Molecular Structure Analysis

The molecular structure of fluorinated benzoic acids can be studied using spectroscopic methods such as FT-IR and FT-Raman spectroscopy, as demonstrated in the analysis of 2,6-bis(trifluoromethyl)benzoic acid . Density Functional Theory (DFT) calculations can provide optimized geometries and vibrational wave numbers, which are essential for understanding the chemical activity and stability of the molecule. Such computational studies can also reveal information about hyper-conjugative interactions, charge delocalization, and sites for electrophilic and nucleophilic attacks .

Chemical Reactions Analysis

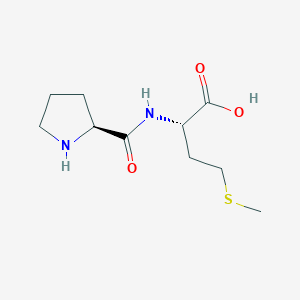

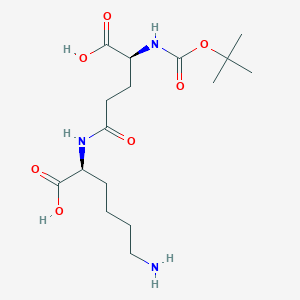

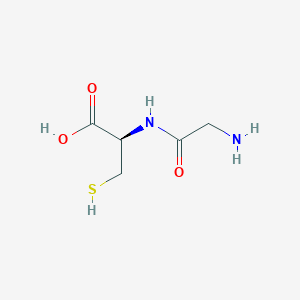

Fluorobenzyl compounds can undergo various chemical reactions, including conjugation with amino acids or the formation of N-acetylcysteinyl conjugates as minor metabolites, as observed in the metabolism of fluorobenzyl alcohols in rats . These reactions are indicative of the reactivity of fluorobenzyl compounds and their potential metabolic pathways in biological systems. The formation of such conjugates could be relevant to the metabolism of 2-(3-Fluoro-4-methylbenzyl)benzoic acid as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzyl compounds can be characterized by their spectroscopic features and reactivity. High-resolution fluorescence excitation spectra can provide information on the electronic states and rotational constants of such compounds . Additionally, the presence of fluorine atoms can significantly affect the acidity, lipophilicity, and metabolic stability of benzoic acid derivatives. The detection limits and linear dynamic range of fluorogenic reagents, such as 3-benzoyl-2-quinolinecarboxaldehyde, for primary amines also highlight the high sensitivity of fluorinated compounds in analytical applications .

Wissenschaftliche Forschungsanwendungen

1. Antifungal Activity of Salicylanilides and Their Esters

- Summary of Application: Salicylanilide esters with 4-(trifluoromethyl)benzoic acid were synthesized and assayed in vitro as potential antimycotic agents against eight fungal strains .

- Methods of Application: The synthesis and analytical data of eighteen salicylanilide esters with 4-(trifluoromethyl)benzoic acid are presented .

- Results or Outcomes: The antifungal activity of the presented derivatives was not uniform and moulds showed a higher susceptibility with minimum inhibitory concentrations (MIC) ≥ 0.49 µmol/L than yeasts (MIC ≥ 1.95 µmol/L) .

2. Synthesis of 2-fluorobenzoic acids

- Summary of Application: A facile, transition metal-free synthesis of fluorobenzoic acids by nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents .

- Methods of Application: This protocol was applied for the preparation of 2-[18F]-fluoro-5-nitrobenzoic acid, which is a potentially important radioligand for Positron Emission Tomography (PET) .

- Results or Outcomes: The protocol can be applied to the preparation of 2-[18F]-fluoro-5-nitrobenzoic acid, which is a potentially important PET-tracer for the incorporation of 18F into peptides, proteins or antibodies .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[(3-fluoro-4-methylphenyl)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-10-6-7-11(9-14(10)16)8-12-4-2-3-5-13(12)15(17)18/h2-7,9H,8H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONIPMXEAJZBOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2=CC=CC=C2C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398468 |

Source

|

| Record name | 2-(3-fluoro-4-methylbenzyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluoro-4-methylbenzyl)benzoic acid | |

CAS RN |

313505-74-7 |

Source

|

| Record name | 2-(3-fluoro-4-methylbenzyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)